molecular formula C6H10ClF4N B8026291 trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride

trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B8026291
M. Wt: 207.60 g/mol
InChI Key: IWAMVOWJTWYEID-TYSVMGFPSA-N
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Description

trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride: is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include both fluoromethyl and trifluoromethyl groups. These fluorinated groups can significantly influence the compound’s chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of pyrrolidine derivatives using fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds

Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine: In medicine, fluorinated compounds are often explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: In industrial applications, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • trans-3,5-Bis(trifluoromethyl)cinnamic acid
  • α-(Trifluoromethyl)styrenes
  • Phenylboronic pinacol esters

Comparison: Compared to similar compounds, trans-3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific combination of fluoromethyl and trifluoromethyl groups on a pyrrolidine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be as effective.

Properties

IUPAC Name

(3S,4S)-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F4N.ClH/c7-1-4-2-11-3-5(4)6(8,9)10;/h4-5,11H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAMVOWJTWYEID-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(F)(F)F)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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